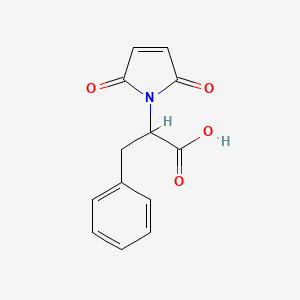

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid

Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid is a synthetic organic compound featuring a pyrrolidine-2,5-dione (maleimide) core linked to a phenylpropanoic acid moiety. This structure confers unique reactivity, particularly in applications such as bioconjugation (e.g., antibody-drug conjugates) due to the maleimide group’s ability to form stable thioether bonds with cysteine residues . Its phenyl group enhances hydrophobic interactions, while the carboxylic acid enables solubility in polar solvents or further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-11-6-7-12(16)14(11)10(13(17)18)8-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOFFYJXNMLXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301175807 | |

| Record name | 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62212-16-2, 55750-54-4 | |

| Record name | 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62212-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC266059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003107261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydro-2,5-dioxo-α-(phenylmethyl)-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301175807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and toluene, with catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the dehydration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

Substitution: The phenyl ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and enzyme activities.

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ADC1730 and ADC1740 (Maleimide-Linked Conjugates)

Key Similarities and Differences :

- Structural Features : Both ADC1730 and ADC1740 contain the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) group, similar to the target compound. However, ADC1730 and ADC1740 are peptide-linked conjugates designed for drug delivery, whereas the target compound lacks peptide chains .

- Molecular Weight: Target compound (estimated): ~275–300 g/mol (based on formula C₁₂H₁₁NO₄). ADC1730: 506.56 g/mol; ADC1740: 671.66 g/mol .

Table 1: Structural and Functional Comparison

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

Key Similarities and Differences :

- Structural Features: Both compounds share the maleimide core. However, 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has a shorter propanoic acid chain without a phenyl substituent .

- Reactivity : The absence of a phenyl group reduces hydrophobicity, making it less suited for applications requiring lipid bilayer penetration.

- Safety Profile: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is classified as a skin and respiratory irritant, necessitating stringent handling protocols (e.g., chemical fume hoods, protective gloves) . Similar precautions likely apply to the target compound due to shared reactive groups.

Chalcone and Flavone Derivatives

Key Contrasts :

- Core Structure: Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) lack the maleimide group but feature conjugated double bonds and aromatic systems . Flavones are cyclized chalcones with α,β-unsaturated ketones.

- Bioactivity : Chalcones and flavones are studied for antioxidant and anticancer properties, whereas the target compound’s maleimide group prioritizes covalent bonding in bioconjugation over direct therapeutic effects .

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound with notable biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structure and properties suggest potential applications in therapeutic contexts. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₂O₄ |

| Molecular Weight | 233.20 g/mol |

| CAS Number | 55750-62-4 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, influencing various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity by disrupting bacterial cell membranes, similar to other known antimicrobial peptides .

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Research highlighted the compound's ability to reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .

Pharmacological Studies

Recent pharmacological studies have focused on the therapeutic potential of this compound. Key findings include:

- Dose-dependent Effects : The biological effects observed were dose-dependent, with higher concentrations leading to increased efficacy in inhibiting tumor growth and reducing inflammation.

- Synergistic Effects : When combined with other therapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against target diseases.

Toxicity and Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate moderate toxicity levels; however, further investigations are warranted to establish a comprehensive safety profile.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-phenylpropanoic acid in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally related maleimide derivatives (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) recommend:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at ambient temperature, away from reducing agents to prevent premature thiol conjugation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Maleimide activation via N-hydroxysuccinimide (NHS) ester intermediates, as seen in analogous compounds (e.g., tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate) .

- Step 2 : Coupling with phenylpropanoic acid derivatives using carbodiimide crosslinkers (e.g., EDC) in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via H/C NMR and HRMS .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm maleimide ring protons (~6.7 ppm, singlet) and phenyl group aromatic protons (7.2–7.5 ppm) .

- HRMS : Verify molecular ion peak (e.g., [M+H] for CHNO, expected m/z 246.0764) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies optimize the conjugation efficiency of maleimide-containing compounds with thiol-bearing biomolecules?

- Methodological Answer :

- Reaction Conditions :

- pH 6.5–7.4 : Balances maleimide reactivity and protein stability .

- Molar Ratio : 5–10-fold excess of maleimide to thiol groups to drive conjugation .

- Quenching : Add excess cysteine or β-mercaptoethanol post-reaction to halt unreacted maleimide .

- Analysis : SDS-PAGE or LC-MS to quantify conjugation efficiency .

Q. How can researchers address conflicting spectroscopic data when characterizing derivatives?

- Methodological Answer :

- Cross-Validation : Combine H NMR, C NMR, and FTIR to resolve ambiguities (e.g., distinguishing maleimide vs. succinimide peaks) .

- X-ray Crystallography : For crystalline derivatives, resolve stereochemical uncertainties .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies evaluate the hydrolytic stability of maleimide-thiol adducts under physiological conditions?

- Methodological Answer :

- Stability Assays :

- Buffer Systems : Incubate adducts in PBS (pH 7.4, 37°C) and analyze degradation via HPLC over 24–72 hours .

- Mass Spectrometry : Monitor retro-Michael reactions by tracking free thiol regeneration .

- Modifications : Use stabilized maleimides (e.g., PEGylated variants) to reduce hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.